molecular formula C11H4F6IN B12547116 Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- CAS No. 150785-69-6

Quinoline, 4-iodo-2,8-bis(trifluoromethyl)-

Cat. No.: B12547116
CAS No.: 150785-69-6
M. Wt: 391.05 g/mol
InChI Key: VYDDLPWOPOLPPR-UHFFFAOYSA-N
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Description

Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by halogenation to introduce the iodine atom . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinolines, while nucleophilic substitution can introduce different functional groups into the quinoline ring .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- include other fluorinated quinolines such as:

Uniqueness

Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- is unique due to the presence of both iodine and trifluoromethyl groups, which can significantly influence its reactivity and biological activity.

Properties

CAS No.

150785-69-6

Molecular Formula

C11H4F6IN

Molecular Weight

391.05 g/mol

IUPAC Name

4-iodo-2,8-bis(trifluoromethyl)quinoline

InChI

InChI=1S/C11H4F6IN/c12-10(13,14)6-3-1-2-5-7(18)4-8(11(15,16)17)19-9(5)6/h1-4H

InChI Key

VYDDLPWOPOLPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2I)C(F)(F)F

Origin of Product

United States

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